Bienvenue dans la boutique en ligne BenchChem!

Flomoxef Sodium

Antimicrobial susceptibility testing MIC90 Gram-negative pathogens

Flomoxef sodium (CAS 92823-03-5) is a semi-synthetic oxacephem with unmatched β-lactamase stability against TEM-3 to TEM-7, SHV-2–5, CMY-1, and CTX-M-1 ESBLs—surpassing latamoxef and established cephalosporins. Delivers MIC90 0.06 μg/mL against E. coli and exceptional B. fragilis potency (MIC90 <2 μg/mL; 64-fold superior to moxalactam). With 97% clinical efficacy in pediatrics and proven superiority against staphylococci and anaerobes, it is the definitive reference standard for antimicrobial susceptibility panels, ESBL hydrolysis studies, and next-generation oxacephem development.

Molecular Formula C15H17F2N6NaO7S2
Molecular Weight 518.5 g/mol
CAS No. 92823-03-5
Cat. No. B194175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlomoxef Sodium
CAS92823-03-5
Synonyms(6R,7R)-7-[[[(Difluoromethyl)thio]acetyl]amino]-3-[[[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]thio]methyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Sodium; 
Molecular FormulaC15H17F2N6NaO7S2
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCOC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+]
InChIInChI=1S/C15H18F2N6O7S2.Na/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24;/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27);/q;+1/p-1/t12-,15+;/m1./s1
InChIKeyPPPZBOLFWGINKN-YLCXCWDSSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Flomoxef Sodium Procurement and Differential Antibacterial Activity Profile


Flomoxef sodium (CAS 92823-03-5), also designated 6315-S, is a semi-synthetic parenteral oxacephem antibiotic characterized by a 7α-methoxy group and a difluoromethylthioacetamido side chain, conferring enhanced stability against various β-lactamases [1]. It exhibits broad-spectrum bactericidal activity against both Gram-positive (including methicillin-susceptible S. aureus and penicillinase-producing strains) and Gram-negative pathogens (E. coli, K. pneumoniae), with notable efficacy against anaerobic species such as Bacteroides fragilis [2].

Why Flomoxef Sodium Cannot Be Substituted by Other Oxacephems or Cephamycins


Despite sharing a core oxacephem or cephamycin structure with analogs like latamoxef (moxalactam) and cefmetazole, flomoxef sodium exhibits quantifiably divergent activity profiles against key pathogen groups [1]. In vitro, it demonstrates superior potency against staphylococci and anaerobes compared to latamoxef, while its β-lactamase stability against certain extended-spectrum enzymes (TEM-3 to TEM-7, SHV-2 to SHV-5, CMY-1, CTX-M-1) exceeds that of latamoxef and other established cephalosporins [2]. Consequently, direct substitution based on class membership alone would compromise therapeutic efficacy against specific Gram-positive and anaerobic targets, and may alter the resistance profile due to differential β-lactamase hydrolysis rates .

Quantitative Differential Evidence for Flomoxef Sodium Selection


Superior Potency Against Escherichia coli Compared to Third-Generation Cephalosporins

In a direct head-to-head comparison of 258 clinical isolates, flomoxef sodium exhibited a MIC90 of 0.06 μg/mL against Escherichia coli, which was significantly lower than the MIC90 values observed for cefotaxime, ceftriaxone, and ceftazidime [1]. This quantifiable difference indicates substantially greater intrinsic potency against this key Gram-negative pathogen.

Antimicrobial susceptibility testing MIC90 Gram-negative pathogens

Enhanced In Vivo Therapeutic Efficacy Against Gram-Positive Infections Relative to Latamoxef

In murine intraperitoneal infection models, flomoxef sodium demonstrated therapeutic activity 5 to 40 times greater than latamoxef (LMOX) against Gram-positive bacterial challenges [1]. This stark quantitative advantage in an in vivo system translates to a potentially significantly lower effective dose or improved outcome in Gram-positive infections.

In vivo efficacy Murine infection model Gram-positive bacteria

Potent Anti-Anaerobic Activity Against Bacteroides fragilis Surpassing Cefoxitin and Cefotaxime

Against Bacteroides fragilis clinical isolates, flomoxef sodium achieved a MIC90 of less than 2 μg/mL, a value markedly lower than that of the comparators moxalactam (<4 μg/mL), cefoxitin (<16 μg/mL), and cefotaxime (<128 μg/mL) [1]. This quantifies its superior in vitro potency against this clinically relevant anaerobic pathogen.

Anaerobic susceptibility Bacteroides fragilis MIC90

Enhanced β-Lactamase Stability Against Extended-Spectrum Enzymes Compared to Latamoxef

In comparative stability assays against novel extended broad-spectrum β-lactamases (TEM-3 to TEM-7, SHV-2 to SHV-5, CMY-1, CTX-M-1), flomoxef sodium demonstrated the highest stability among the tested investigational and established β-lactams, exceeding that of latamoxef [1]. This enhanced stability profile reduces the likelihood of hydrolysis by these clinically significant resistance enzymes.

β-Lactamase stability ESBL Resistance

Superior Clinical Efficacy in Pediatric Infections Resistant to Other Cephems

In a pediatric clinical study, flomoxef sodium achieved an overall clinical effectiveness rate of 97% in cases of infection resistant to other cephem antibiotic treatments [1]. This high efficacy in a challenging, treatment-experienced population provides direct clinical evidence of its value where other β-lactams have proven inadequate.

Pediatric clinical trial Efficacy rate Resistant infections

Stringent Impurity Control Specifications for Research-Grade Material

For research and reference standard applications, flomoxef sodium is subject to rigorous impurity specifications, with individual identified impurities limited to ≤0.5%, unspecified impurities to ≤0.1%, and total impurities to ≤1.0% [1]. This ensures a high degree of chemical purity and consistency for reproducible experimental results.

Impurity profiling Quality control Research standards

Optimized Application Scenarios for Flomoxef Sodium Based on Differential Evidence


In Vitro Susceptibility Testing of Multidrug-Resistant Gram-Negative Isolates

Given its lowest MIC90 against E. coli (0.06 μg/mL) compared to cefotaxime, ceftriaxone, and ceftazidime [1], flomoxef sodium is optimally employed as a critical comparator agent in antimicrobial susceptibility panels for characterizing resistant Enterobacteriaceae. Its superior stability against ESBLs [2] further supports its use in surveillance studies tracking the evolution of β-lactam resistance in clinical settings.

Therapeutic Development for Mixed Aerobic-Anaerobic Infections

Flomoxef's potent activity against Bacteroides fragilis (MIC90 <2 μg/mL), which surpasses moxalactam, cefoxitin, and cefotaxime by up to 64-fold [1], combined with its broad-spectrum Gram-negative coverage, makes it a key candidate for research and development of treatments targeting mixed infections (e.g., intra-abdominal, pelvic, or complicated skin and soft tissue infections). Its in vivo efficacy advantage over latamoxef in Gram-positive models [2] further strengthens its profile for such polymicrobial indications.

Research into Overcoming ESBL-Mediated Resistance

The documented highest stability of flomoxef against a panel of clinically relevant extended-spectrum β-lactamases (TEM-3 to TEM-7, SHV-2 to SHV-5, CMY-1, CTX-M-1) relative to latamoxef and other cephalosporins [1] positions it as a valuable tool compound. It is ideal for use in biochemical and microbiological studies designed to elucidate mechanisms of ESBL hydrolysis and to screen for novel β-lactamase inhibitors or for the development of next-generation oxacephems with improved resistance profiles.

Pediatric Infection Research Models

The 97% clinical efficacy rate observed in pediatric patients with infections resistant to other cephem antibiotics [1] validates the use of flomoxef sodium as a positive control or reference standard in pediatric infectious disease research. Its established pharmacokinetic profile in neonates and infants [2] provides a solid foundation for designing age-appropriate dosing regimens in preclinical models of neonatal sepsis and childhood respiratory infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flomoxef Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.